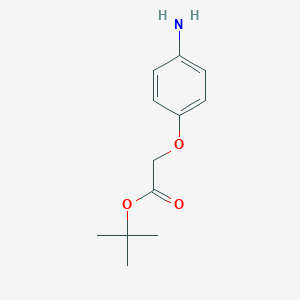

Tert-butyl 2-(4-aminophenoxy)acetate

概要

説明

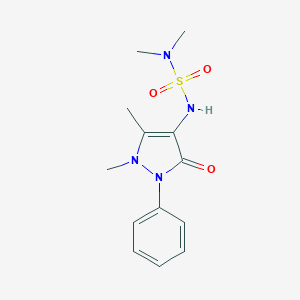

Tert-butyl 2-(4-aminophenoxy)acetate is a chemical compound with the molecular formula C12H17NO3 . It is used in various applications due to its unique properties .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(4-aminophenoxy)acetate is represented by the InChI code 1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 2-(4-aminophenoxy)acetate has a molecular weight of 223.27 g/mol . It is typically stored at room temperature .科学的研究の応用

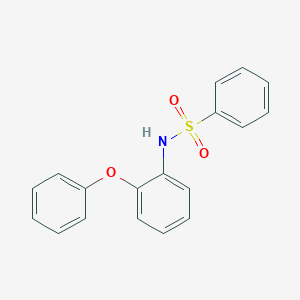

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl 2-(4-aminophenoxy)acetate, are utilized in various industries to prolong product shelf life by retarding oxidative reactions. Recent studies have highlighted the widespread environmental presence of SPAs across different matrices, including indoor dust, air particulates, sea sediment, and river water. Investigations into human exposure have revealed the detection of SPAs in fat tissues, serum, urine, breast milk, and fingernails, pointing to ingestion, dust exposure, and personal care products as primary pathways. Toxicity assessments suggest potential hepatic toxicity, endocrine disruption, and carcinogenic effects, underscoring the need for further research into SPA contamination, environmental behaviors, and toxicity, especially concerning novel high molecular weight SPAs and their transformation products. Future research directions include developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Natural Sources and Bioactivities of Phenolic Compounds

Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, which are structurally related to tert-butyl 2-(4-aminophenoxy)acetate, have been identified in a diverse range of organisms. These compounds exhibit potent toxicity against various organisms, including their producers, despite being major components of volatile or essential oils. The bioactivities of these phenolic compounds raise questions about their role in autotoxicity and their endocidal regulation within organisms. This comprehensive review sheds light on the natural sources, bioactivities, and the paradox of organisms producing substances toxic to themselves, hinting at complex ecological interactions and evolutionary strategies (Zhao et al., 2020).

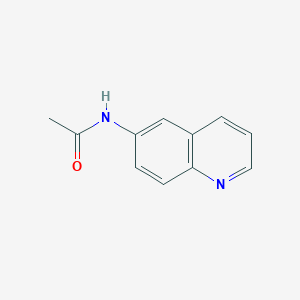

Degradation and Environmental Impact of Acetaminophen

The degradation of acetaminophen, a compound structurally and functionally distinct but relevant in the context of environmental pollution similar to tert-butyl 2-(4-aminophenoxy)acetate, through advanced oxidation processes (AOPs), has been extensively studied. This research focuses on the by-products of acetaminophen degradation, their biotoxicity, and the potential environmental impacts. The identification of toxic by-products such as hydroquinone, benzoquinone, and 4-aminophenol, among others, highlights the ecological threat posed by improper disposal and treatment of pharmaceutical compounds. The study underscores the necessity for enhanced degradation techniques to mitigate the environmental and health risks associated with pharmaceutical pollutants (Qutob et al., 2022).

Environmental and Health Risks of Phenolic Endocrine Disruptors

The review on environmental water pollution and ecotoxicity of 4-tert-Octylphenol, a degradation product of alkylphenol ethoxylates, provides insight into the broader category of phenolic compounds, including tert-butyl 2-(4-aminophenoxy)acetate. It emphasizes the biodegradability of these pollutants, their endocrine-disrupting effects, and the potential health risks to humans and wildlife. The paper calls for more comprehensive understanding and regulation to prevent adverse effects from phenolic endocrine disruptors, suggesting the exploration of less toxic alternatives and improved wastewater treatment techniques (Olaniyan et al., 2020).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 2-(4-aminophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILOEPGCXYIQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-aminophenoxy)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)